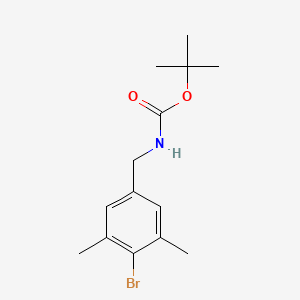
tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a benzylcarbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of new carbamate derivatives with different substituents.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in drug development. Its carbamate structure can be modified to create prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-bromo-3,5-dimethoxybenzoate
- tert-Butyl 4-bromo-3-methylbenzylcarbamate
- tert-Butyl 4-bromo-3,5-dimethylphenylcarbamate
Comparison: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is unique due to the presence of both bromine and tert-butyl groups, which confer specific chemical reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-3,5-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Clé InChI |
UJOHVORDLJLIAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)
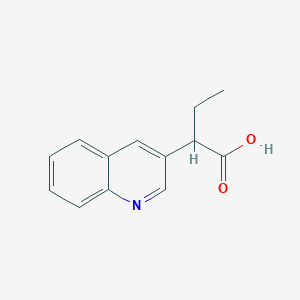
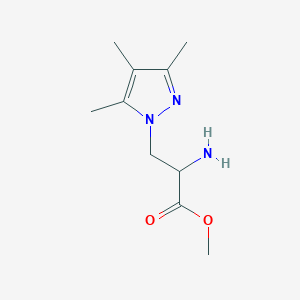
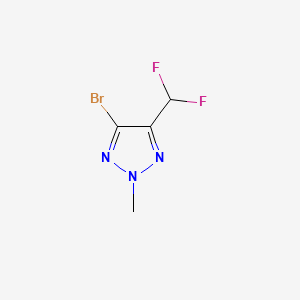
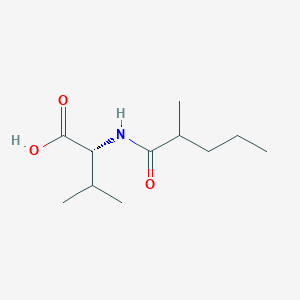
![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
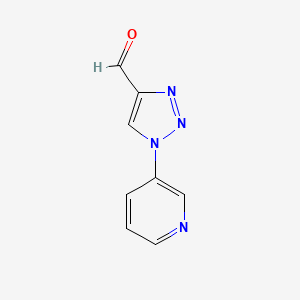
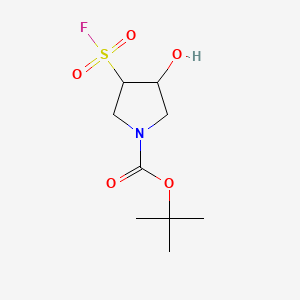
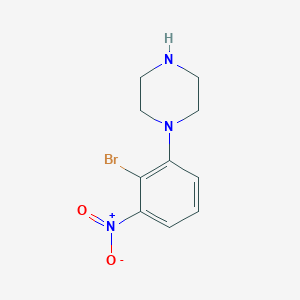
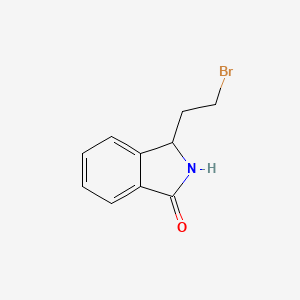
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
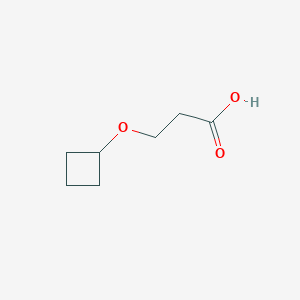
![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)
